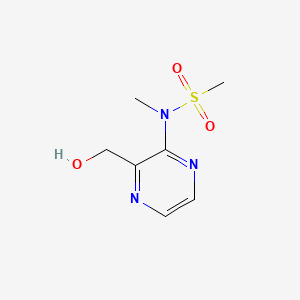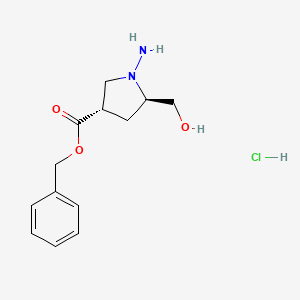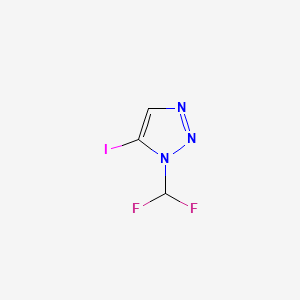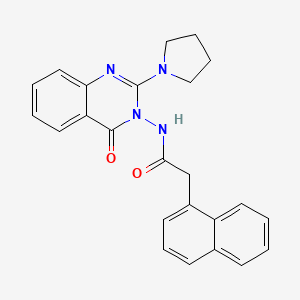![molecular formula C8H4BrFS B13939974 3-Bromo-6-fluorobenzo[b]thiophene](/img/structure/B13939974.png)
3-Bromo-6-fluorobenzo[b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]thiophene, 3-bromo-6-fluoro- is an aromatic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This specific compound is characterized by the presence of bromine and fluorine substituents at the 3rd and 6th positions, respectively. Benzothiophenes are known for their diverse biological activities and are used in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo[b]thiophene derivatives, including 3-bromo-6-fluoro-benzo[b]thiophene, can be achieved through various methods. One common approach involves the use of aryne intermediates. For instance, the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a base can yield benzo[b]thiophenes . Another method involves the use of microwave-assisted synthesis, which offers rapid reaction kinetics and improved efficiency .
Industrial Production Methods: Industrial production of benzo[b]thiophene derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, such as Suzuki-Miyaura coupling, is common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Benzo[b]thiophene, 3-bromo-6-fluoro- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include piperidine and other nucleophiles.
Coupling Reactions: Reagents include boronic acids and palladium catalysts.
Major Products:
Substitution Reactions: Products include substituted benzo[b]thiophenes with various functional groups.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
Scientific Research Applications
Benzo[b]thiophene, 3-bromo-6-fluoro- has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzo[b]thiophene, 3-bromo-6-fluoro- depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, benzothiophene derivatives can act as inhibitors of specific enzymes involved in disease pathways . The exact molecular targets and pathways can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Benzo[b]thiophene: The parent compound without any substituents.
3-Bromobenzo[b]thiophene: Similar structure but lacks the fluorine substituent.
6-Fluorobenzo[b]thiophene: Similar structure but lacks the bromine substituent.
Uniqueness: Benzo[b]thiophene, 3-bromo-6-fluoro- is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to participate in specific reactions and interact with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H4BrFS |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
3-bromo-6-fluoro-1-benzothiophene |
InChI |
InChI=1S/C8H4BrFS/c9-7-4-11-8-3-5(10)1-2-6(7)8/h1-4H |
InChI Key |
UDBJEIDDEAAXHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)SC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B13939928.png)
![Spiro[3.4]oct-6-ene-1,3-dione](/img/structure/B13939935.png)

![3-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B13939937.png)



![2,2-Dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13939954.png)

![2-(4-Methoxy-pyrimidin-2-yl)-2,7-diaza-spiro[4.5]decan-6-one](/img/structure/B13939960.png)
![1H-Naphtho[2,1-b]pyran-1-one, 3-acetyl-7,8-dimethoxy-2-methyl-](/img/structure/B13939966.png)
